Ethyl 3-amino-4-bromo-5-fluorobenzoate
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Overview
Description
Ethyl 3-amino-4-bromo-5-fluorobenzoate is a chemical compound with the molecular formula C9H9BrFNO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a bromine atom, and a fluorine atom on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-bromo-5-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of ethyl 3-fluorobenzoate to introduce the bromine atom at the desired position. This is followed by nitration to introduce the nitro group, which is subsequently reduced to an amino group. The reaction conditions often involve the use of reagents such as bromine, nitric acid, and reducing agents like tin(II) chloride or iron powder.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-bromo-5-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to other functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 3-amino-4-bromo-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-bromo-5-fluorobenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-4-fluorobenzoate
- Ethyl 4-amino-3-bromo-5-fluorobenzoate
- Ethyl 3-fluorobenzoate
Uniqueness
Ethyl 3-amino-4-bromo-5-fluorobenzoate is unique due to the presence of both an amino group and halogen atoms on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry.
Biological Activity
Ethyl 3-amino-4-bromo-5-fluorobenzoate is an organic compound that has garnered attention in various fields of research due to its potential biological activities. The compound features a unique combination of functional groups, including an amino group, bromine, and fluorine substituents on the aromatic ring, which significantly influence its chemical reactivity and biological interactions.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
The presence of halogen atoms (bromine and fluorine) and the amino group contributes to its distinctive properties, making it a valuable candidate for biochemical studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The halogen substituents can modulate the compound's binding affinity and specificity, influencing enzymatic activity and receptor interactions. This interaction can lead to alterations in cellular signaling pathways, making it a potential candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. This compound has been studied for its potential effects against various bacterial strains. The mechanism typically involves the inhibition of bacterial enzyme systems or interference with metabolic pathways essential for bacterial survival.
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. Studies have shown that halogenated benzoates can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.
Study on Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound exhibits promising antimicrobial properties, warranting further investigation into its mechanism of action.
Study on Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed a dose-dependent decrease in cell viability, with IC50 values calculated as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as a therapeutic agent in cancer treatment.
Properties
IUPAC Name |
ethyl 3-amino-4-bromo-5-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVWPVSUJVYAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)F)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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